Ethyl 5-cyclopropyl-5-oxovalerate
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Overview
Description
Ethyl 5-cyclopropyl-5-oxovalerate is a chemical compound with the CAS Number: 898776-27-7 . It has a molecular weight of 184.24 and its IUPAC name is ethyl 5-cyclopropyl-5-oxopentanoate . The compound is typically in the form of a yellow oil .
Molecular Structure Analysis
The linear formula of this compound is C10H16O3 . The InChI Code is 1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 . The InChI key is JXXMFAGRMYXHTA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a yellow oil . The compound has a molecular weight of 184.24 and a linear formula of C10H16O3 .Scientific Research Applications
Pro-Inflammatory Mediator Studies : Ethyl 5-cyclopropyl-5-oxovalerate is a structural mimic of 5-oxo-ETE, an important pro-inflammatory mediator. It has been studied for its interaction with the OXE receptor, a G-protein coupled receptor, in the context of inflammation and eosinophil migration. Cyclopropyl and cyclobutyl substituents were investigated for their potency and β-oxidation resistance (Ye et al., 2017).
Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds. For instance, ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized using a derivative of this compound. These compounds showed potential as anti-cancer agents (Al-Trawneh et al., 2021).
Pharmaceutical Applications : It's also used in the preparation of pharmaceutical agents. The compound was involved in the synthesis of various 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids, which have shown efficacy as antibacterial agents (Hagen et al., 1991).
Organic Peroxides Research : The compound has been used to study the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters. The reaction with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate was described, showcasing its role in organic peroxide chemistry (Cubbon & Hewlett, 1968).
Palladium-Catalyzed Aminations : It has been used in palladium-catalyzed amination reactions. For example, ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate was prepared using a palladium-catalyzed amination process (Al-taweel et al., 2019).
Safety and Hazards
The safety data sheet (SDS) for Ethyl 5-cyclopropyl-5-oxovalerate includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)5-3-4-9(11)8-6-7-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXMFAGRMYXHTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645660 |
Source
|
Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-27-7 |
Source
|
Record name | Ethyl 5-cyclopropyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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